ETYA vs. Arachidonic Acid: Non-Metabolizable Pan-Inhibitor of COX/LOX Pathways with Defined IC50 Values
ETYA is a non-metabolizable analog of arachidonic acid, providing a unique advantage in studying eicosanoid pathways without generating bioactive metabolites that confound results. As a pan-inhibitor, ETYA exhibits differential potency against multiple enzymes in the pathway, with IC50 values of 8 µM for cyclooxygenase (COX-1) and 4 µM for platelet 12-lipoxygenase (12-LO) in human platelets [1]. In whole-cell assays, it inhibits COX (ID50 = 8 µM), 5-LO (ID50 = 10 µM), 12-LO (ID50 = 0.3 µM), and 15-LO (ID50 = 0.2 µM) . This is in stark contrast to arachidonic acid, which is rapidly metabolized into a plethora of active compounds, making it impossible to isolate the effects of the parent molecule.
| Evidence Dimension | Enzyme inhibition (IC50/ID50) |
|---|---|
| Target Compound Data | ETYA: COX-1 IC50 = 8 µM; 12-LO IC50 = 4 µM (human platelets). Whole-cell ID50: COX = 8 µM, 5-LO = 10 µM, 12-LO = 0.3 µM, 15-LO = 0.2 µM. |
| Comparator Or Baseline | Arachidonic Acid: Rapidly metabolized by COX, LOX, and CYP450 enzymes into multiple bioactive eicosanoids (e.g., prostaglandins, leukotrienes). Not a direct enzyme inhibitor at comparable concentrations. |
| Quantified Difference | ETYA provides stable, quantifiable pan-inhibition of eicosanoid biosynthesis, whereas arachidonic acid serves as a substrate for these pathways, producing variable and confounding downstream effects. |
| Conditions | Human platelet assays and whole-cell systems. |
Why This Matters
This non-metabolizable property makes ETYA essential for mechanistic studies requiring a stable inhibitor to parse specific signaling roles, unlike its metabolically labile comparator arachidonic acid.
- [1] LIPID MAPS. (n.d.). 5,8,11,14-Eicosatetraynoic acid (ETYA). Lipid Structure Database. View Source
